molecular formula C15H13Cl2NO4S B2851898 4-(Acetylamino)phenyl 4,5-dichloro-2-methylbenzenesulfonate CAS No. 1018054-75-5

4-(Acetylamino)phenyl 4,5-dichloro-2-methylbenzenesulfonate

Cat. No.: B2851898
CAS No.: 1018054-75-5
M. Wt: 374.23
InChI Key: WDPFJULQDSNUKE-UHFFFAOYSA-N
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Description

This compound contains an acetylamino group (NHCOCH3) attached to a phenyl ring, which is further connected to a benzenesulfonate group with two chlorine atoms and one methyl group. The presence of these functional groups suggests that this compound might have interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate phenylamine with an acetyl group to form the acetylamino phenyl component. The benzenesulfonate group could potentially be introduced through a substitution reaction involving a suitable dichloro methylbenzenesulfonyl chloride .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (phenyl groups), the polar acetylamino group, and the polar and potentially reactive benzenesulfonate group. The dichloro methyl group would add steric bulk and could influence the reactivity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the acetylamino and benzenesulfonate groups. The acetylamino group might undergo reactions typical of amides, while the benzenesulfonate group could participate in substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. It’s likely to be solid at room temperature, and its solubility would depend on the polarity of the solvent .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use in a biological context, the compound could interact with biological macromolecules through its polar functional groups .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. It’s important to use personal protective equipment and follow standard safety protocols. The specific hazards would depend on the properties of the compound, which are not fully known .

Future Directions

Future studies could focus on synthesizing this compound and studying its properties in more detail. Its potential applications could be explored based on its reactivity and interactions with other molecules .

Properties

IUPAC Name

(4-acetamidophenyl) 4,5-dichloro-2-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO4S/c1-9-7-13(16)14(17)8-15(9)23(20,21)22-12-5-3-11(4-6-12)18-10(2)19/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPFJULQDSNUKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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